molecular formula C16H14N4O3S2 B12392608 N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide

N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide

Cat. No.: B12392608
M. Wt: 374.4 g/mol
InChI Key: AGHDPPGOJJYURV-AUWJEWJLSA-N
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Description

N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide is a complex organic compound featuring a thiazolidine ring, a pyridine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide typically involves multi-step reactions.

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as nano-catalysis and multicomponent reactions are utilized to streamline the synthesis process and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidinones, and substituted derivatives of the original compound .

Scientific Research Applications

N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide involves its interaction with various molecular targets. It is known to inhibit enzymes such as cyclin-dependent kinase 2 and cyclin-A2, which play crucial roles in cell cycle regulation. This inhibition leads to the disruption of cellular processes, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide is unique due to its combination of a thiazolidine ring, a pyridine ring, and a methanesulfonamide group.

Properties

Molecular Formula

C16H14N4O3S2

Molecular Weight

374.4 g/mol

IUPAC Name

N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide

InChI

InChI=1S/C16H14N4O3S2/c1-25(22,23)20-13-4-2-11(3-5-13)12-6-10(8-18-9-12)7-14-15(21)19-16(17)24-14/h2-9,20H,1H3,(H2,17,19,21)/b14-7-

InChI Key

AGHDPPGOJJYURV-AUWJEWJLSA-N

Isomeric SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=CN=CC(=C2)/C=C\3/C(=O)NC(=N)S3

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=CN=CC(=C2)C=C3C(=O)NC(=N)S3

Origin of Product

United States

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